3-Bromo-6-fluoro-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the bromination of 2-hydroxybenzoic acid followed by selective fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Major Products:
Substituted Benzoic Acids: Depending on the reagents used, various substituted benzoic acids can be formed.
Oxidized Derivatives: Oxidation of the hydroxyl group leads to the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: 3-Bromo-6-fluoro-2-hydroxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets . The hydroxyl group plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-hydroxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
- 3-Bromo-5-fluorobenzoic acid
Comparison: 3-Bromo-6-fluoro-2-hydroxybenzoic acid is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzene ring . This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs . For instance, the presence of both bromine and fluorine atoms in specific positions enhances its electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBPHKMGTXNQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.